t-Butyl methylmalonate

Description

Significance of Malonate Esters as Central Synthetic Intermediates

Malonate esters are highly versatile reagents in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. chemistrylearner.comnih.gov Their importance stems from the presence of an active methylene (B1212753) group—a CH₂ group flanked by two electron-withdrawing carbonyl groups. This structural feature renders the α-hydrogens acidic and easily removable by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. chemistrylearner.comwikipedia.orglibretexts.orglibretexts.org This enolate is a potent nucleophile that can readily react with alkyl halides in a process known as alkylation. wikipedia.orglibretexts.orglibretexts.org

The malonic ester synthesis is a classic and powerful method for preparing substituted acetic acids. wikipedia.orglibretexts.orglibretexts.org The process involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups to form a malonic acid derivative, which upon heating, readily undergoes decarboxylation to yield a carboxylic acid with a new alkyl group at the α-carbon. chemistrylearner.comwikipedia.orglibretexts.orglibretexts.org This sequence allows for the synthesis of both mono- and di-substituted acetic acids. chemistrylearner.com

Beyond the synthesis of carboxylic acids, malonate esters are pivotal building blocks for a wide array of other organic molecules. For instance, their condensation with urea (B33335) or its derivatives leads to the formation of barbiturates, a class of compounds with significant sedative and anticonvulsant properties. chemistrylearner.comwikipedia.org Their utility extends to the synthesis of amino acids and complex natural products. chemistrylearner.comnih.gov The ability to introduce a gem-diester functionality, which can be further transformed, makes malonate esters indispensable in constructing the carbon skeletons of complex organic molecules. nih.govorgsyn.org

Distinctive Role of t-Butyl Esters in Facilitating Chemical Transformations

The tert-butyl (t-Butyl) ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. youtube.comthieme-connect.comacs.org Its effectiveness lies in its remarkable stability under a variety of reaction conditions, including exposure to many nucleophiles, reducing agents, and basic conditions. thieme-connect.comacs.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the protected carboxylic acid functionality. youtube.com

A key feature of the t-butyl ester is its susceptibility to cleavage under specific and mild acidic conditions. youtube.comthieme-connect.comlibretexts.org This deprotection is typically achieved using acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or even with catalytic amounts of strong acids. nih.govyoutube.comthieme-connect.comfrontiersin.org The mechanism of cleavage involves the formation of a stable tertiary carbocation (the tert-butyl cation), which facilitates the reaction under milder conditions than those required for the hydrolysis of simpler esters like methyl or ethyl esters. youtube.com This selective removal is crucial in syntheses where other acid-labile or base-labile groups must remain intact. youtube.comlibretexts.org

The steric bulk of the t-butyl group also imparts unique reactivity. For instance, it can influence the stereochemical outcome of reactions at adjacent centers. While both diphenylmethyl and t-butyl esters can be sterically hindering, the t-butyl group's specific cleavage properties under acidic conditions, as opposed to basic conditions, allow for differential protection and deprotection strategies in complex syntheses. nih.govfrontiersin.org This controlled deprotection is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular architectures. acs.org

Overview of t-Butyl Methylmalonate within Contemporary Malonate Chemistry

This compound is a specialized malonate ester that combines the features of both a methyl ester and a t-butyl ester within the same molecule. ontosight.ai This "mixed" ester provides a unique combination of steric and electronic properties, making it a valuable and versatile intermediate in modern organic synthesis. ontosight.ai Its structure allows for selective chemical transformations, leveraging the different reactivity of the two distinct ester functionalities. nih.govfrontiersin.org

The compound serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ontosight.ai For example, it is used as an intermediate in the preparation of anticonvulsants, antibacterials, and fungicides. ontosight.ai The presence of both a t-butyl and a methyl group offers a strategic advantage. The t-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust to acid but can be hydrolyzed under basic conditions. nih.govlibretexts.orgfrontiersin.org This orthogonality is highly desirable in syntheses requiring sequential manipulations of the two carboxyl groups.

Recent research highlights the utility of this compound in asymmetric synthesis. For instance, it has been used in phase-transfer catalyzed enantioselective α-benzoyloxylation and α-alkylation reactions to produce chiral α,α-disubstituted products with high chemical yields and enantioselectivities. frontiersin.org These chiral building blocks are crucial for the synthesis of biologically active molecules, including mineralocorticoid receptor antagonists. The ability to perform selective hydrolysis on the resulting dialkylated malonates further underscores the practical utility of this compound in constructing complex chiral centers. nih.govfrontiersin.org

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | ontosight.aichembk.com |

| Molecular Weight | 174.19 g/mol | |

| Appearance | Colorless liquid | ontosight.aichembk.com |

| Boiling Point | 193-195 °C; 80 °C at 11 mmHg | ontosight.aichembk.com |

| Density | ~1.03-1.06 g/cm³ at 25 °C | ontosight.aichembk.com |

| Refractive Index (n20/D) | ~1.415 | chembk.com |

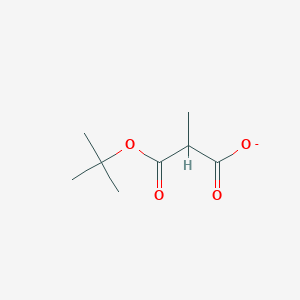

Structure

3D Structure

Properties

Molecular Formula |

C8H13O4- |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |

InChI |

InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10)/p-1 |

InChI Key |

IDARKWFFLKAWQP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for T Butyl Methylmalonate and Its Key Precursors

Esterification and Transesterification Approaches

These methods involve the formation of ester functional groups, specifically the introduction of the bulky t-butyl group, which is a common motif in medicinal chemistry and materials science.

Preparation of t-Butyl Methylmalonate from Malonic Acid Diesters

The direct alkylation of malonic esters with tert-alkyl halides is generally an inefficient method for preparing compounds like diethyl tert-butylmalonate due to the prevalence of competing dehydrohalogenation of the alkyl halide. orgsyn.org A more successful, albeit indirect, approach involves a multi-step sequence starting from a common malonic acid diester, such as diethyl malonate.

An alternative strategy involves the partial hydrolysis of a symmetrical diester followed by esterification. For instance, monoethyl malonate can be prepared by the partial hydrolysis of diethyl malonate using potassium hydroxide (B78521) in ethanol. orgsyn.org This monoester can then be converted to its potassium salt. The subsequent introduction of the t-butyl group can be achieved by reacting this salt with isobutylene (B52900) in the presence of a strong acid catalyst. orgsyn.org This procedure is analogous to the synthesis of di-tert-butyl malonate. orgsyn.org While this illustrates the formation of a mixed ethyl-tert-butyl malonate, a similar principle could be applied to obtain this compound by starting with dimethyl malonate.

Synthesis of Di-t-butyl-2-methylmalonate

The synthesis of di-t-butyl-2-methylmalonate typically begins with the preparation of the parent di-t-butyl malonate. This precursor can be synthesized through several routes. One common method involves the reaction of malonic acid with an excess of isobutylene in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org Another approach is the reaction of malonyl dichloride with tert-butyl alcohol in the presence of a base such as dimethylaniline. orgsyn.org

Table 1: Synthesis of Di-t-butyl Malonate

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| Malonic Acid | Isobutylene, Sulfuric Acid | Shaken at room temperature | Di-t-butyl malonate |

This table summarizes two common methods for the preparation of the precursor, di-t-butyl malonate. orgsyn.org

Conversion from α-Methyl Meldrum's Acid via t-Butanolysis

A versatile method for synthesizing mono-t-butyl esters of substituted malonic acids involves the use of Meldrum's acid derivatives. Specifically, α-methyl Meldrum's acid serves as a key starting material. frontiersin.org The process involves the transesterification of α-methyl Meldrum's acid by refluxing it in tert-butanol. This reaction proceeds with a subsequent decarboxylation to yield α-methyl-malonate mono-tert-butyl ester (also known as tert-butyl α-methylmalonic acid). frontiersin.org This method is efficient, providing the mono-ester product in nearly quantitative yield. frontiersin.org

Reaction Scheme: t-Butanolysis of α-Methyl Meldrum's Acid

α-Methyl Meldrum's Acid + tert-Butanol → (reflux) → α-Methyl-malonate mono-tert-butyl ester + Acetone + CO₂

This reaction provides a direct route to the mono-t-butyl esterified methylmalonate. frontiersin.org

Coupling Reactions for the Formation of Substituted t-Butyl α-Methylmalonates

The α-methyl-malonate mono-tert-butyl ester, synthesized as described above, is a valuable intermediate for creating more complex molecules. frontiersin.org It can undergo further coupling reactions through its remaining carboxylic acid group or at the α-carbon.

Esterification: The carboxylic acid moiety can be coupled with various alcohols to form asymmetrically substituted diesters. This is typically achieved using standard peptide coupling reagents. For example, reacting α-methyl-malonate mono-tert-butyl ester with an alcohol like 2,2-diphenylethanol (B156489) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate. frontiersin.org

α-Alkylation: The α-carbon can be further functionalized. The mono-ester is first deprotonated with a base, such as triethylamine, and then reacted with an electrophile like an alkyl halide. For instance, treatment with 3-bromo-1-phenyl-1-propene results in the addition of an allyl group at the α-position, yielding a chiral quaternary carbon center. frontiersin.org

Table 2: Coupling Reactions of α-Methyl-malonate mono-tert-butyl ester

| Reaction Type | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| Esterification | α-methyl-malonate mono-tert-butyl ester, 2,2-diphenylethanol | EDC, DMAP, 1,4-dioxane | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Not specified |

This table illustrates the versatility of the mono-ester intermediate in forming diverse substituted malonates. frontiersin.org

Condensation and Elimination Strategies

Condensation reactions provide a powerful tool for carbon-carbon bond formation, leading to the synthesis of unsaturated systems that are valuable in polymer and materials science.

Knoevenagel-type Condensation for Methylenemalonate Analogues

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, which is then followed by a dehydration reaction. wikipedia.org This process is fundamental for creating α,β-unsaturated compounds. purechemistry.org

In this context, malonic esters like di-t-butyl malonate or this compound can serve as the active methylene component. The reaction involves deprotonation of the α-carbon of the malonate by a mild base (to avoid self-condensation of the carbonyl partner), forming a nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields the methylenemalonate analogue. wikipedia.org

Table 3: Knoevenagel Condensation Example

| Active Methylene Compound | Carbonyl Compound | Catalyst/Reagents | Product |

|---|

Specialized Preparations for Complex Malonate Architectures

For the synthesis of highly functionalized molecules, specialized methods are required to construct intricate malonate building blocks. These preparations often involve the introduction of sensitive functional groups that can be manipulated in subsequent synthetic steps.

Table 1: Representative Synthesis of Di-t-butyl 2-methyl-2-(2-nitrobenzyl)malonate nii.ac.jp

| Parameter | Details |

| Starting Material | Di-t-butyl 2-(2-nitrobenzyl)malonate |

| Base | Sodium Hydride (NaH, 55% in mineral oil) |

| Alkylating Agent | Methyl Iodide (MeI) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | 0 °C to room temperature |

| Product | Di-t-butyl 2-methyl-2-(2-nitrobenzyl)malonate |

The nitro group present in compounds like di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonates is a versatile functional group primarily used as a precursor to an amine. The reduction of the aromatic nitro group to an aniline (B41778) derivative is a fundamental transformation in organic synthesis.

A variety of reagents can accomplish this reduction, with the choice depending on the presence of other sensitive functional groups in the molecule. commonorganicchemistry.comwikipedia.org Common methods include:

Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high efficiency. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. nii.ac.jpcommonorganicchemistry.com Other catalysts include platinum(IV) oxide and Raney nickel. wikipedia.org

Metal-Acid Systems: Dissolving metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid, generates reducing species that can convert nitro groups to amines. commonorganicchemistry.com Zinc (Zn) powder is also effective under acidic conditions. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Table 2: Typical Conditions for the Reduction of a Nitro-Substituted Malonate nii.ac.jp

| Parameter | Details |

| Starting Material | Di-t-butyl 2-methyl-2-(2-nitrobenzyl)malonate |

| Reducing Agent | Hydrogen Gas (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol (B129727) (MeOH) |

| Temperature | Room temperature |

| Product | Di-t-butyl 2-(2-aminobenzyl)-2-methylmalonate |

Advanced Reaction Chemistry of T Butyl Methylmalonate Derivatives

Nucleophilic Alkylation and Subsequent Functionalization

The acidic α-proton of t-butyl methylmalonate derivatives makes them excellent nucleophiles for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The steric bulk of the t-butyl group and the electronic properties of the methyl ester can be strategically exploited to influence reactivity and selectivity.

α-Alkylation Reactions under Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for the α-alkylation of malonic esters. This technique facilitates the reaction between a water-soluble base (like aqueous potassium hydroxide) and an organic-soluble substrate by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport the hydroxide (B78521) or the enolate anion across the phase boundary. google.comnih.gov This approach avoids the need for strong, anhydrous bases and solvents, offering mild reaction conditions and high efficiency. nih.govorgsyn.org For this compound derivatives, PTC provides a practical route to introduce alkyl substituents at the α-position, forming mono- and di-alkylated products. google.com

A significant advancement in this area is the development of asymmetric phase-transfer catalysis, which enables the enantioselective synthesis of chiral molecules. By employing chiral phase-transfer catalysts, prochiral malonate substrates can be alkylated to produce enantioenriched products bearing a stereogenic center at the α-carbon. nih.govfrontiersin.org

Research has demonstrated the highly efficient asymmetric α-alkylation of various t-butyl α-methylmalonate derivatives containing a second, larger ester group, such as a 2,2-diphenylethyl or 2-methylbenzyl group. nih.govfrontiersin.orgrsc.orgnih.gov These reactions utilize binaphthyl-modified chiral quaternary ammonium salts, for example (S,S)-3,4,5-trifluorophenyl-NAS bromide, to induce high levels of stereocontrol. nih.govresearchgate.net The reactions proceed with a range of alkyl halides, including benzyl (B1604629), allyl, and propargyl bromides, to afford the corresponding α,α-dialkylmalonates with a chiral quaternary carbon center in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.orgnih.govresearchgate.net The choice of the second ester group is crucial, as it influences both the reactivity and the stereochemical outcome of the alkylation. researchgate.net

Table 1: Enantioselective PTC α-Alkylation of 2,2-Diphenylethyl tert-Butyl α-Methylmalonate frontiersin.orgnih.gov

| Alkyl Halide (R-X) | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Benzyl bromide | 99 | 98 |

| 4-Methoxybenzyl bromide | 99 | 97 |

| 2-Methoxybenzyl bromide | 97 | 98 |

| 4-Chlorobenzyl bromide | 98 | 98 |

| Allyl bromide | 92 | 96 |

Reaction conditions typically involve the malonate substrate, an alkyl halide, a chiral phase-transfer catalyst, and an aqueous solution of a strong base (e.g., 50% KOH) in an organic solvent at reduced temperatures.

Building upon the success of mono-alkylation, successive phase-transfer catalytic α,α-dialkylation has been explored to construct chiral quaternary carbon centers. frontiersin.orgresearchgate.net This strategy involves the sequential introduction of two different alkyl groups. For instance, a prochiral diphenylmethyl tert-butyl malonate can first undergo an enantioselective alkylation. The resulting chiral α-alkylmalonate can then be subjected to a second alkylation step. researchgate.net Remarkably, these direct double α-alkylation processes can proceed without significant loss of the enantioselectivity established in the first step, providing a versatile route to complex α,α-dialkylamino acid and oxindole (B195798) systems. researchgate.net

Michael Additions and Cycloadditions of Methylenemalonate Analogues

The enolates generated from this compound derivatives are soft nucleophiles, making them ideal candidates for Michael (or conjugate) addition reactions. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com In this reaction, the malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.orgbyjus.com This 1,4-addition pathway is a reliable method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds. masterorganicchemistry.com Asymmetric variants of the Michael addition using chiral catalysts, such as nickel(II)-diamine complexes, have been developed for the reaction of malonates with nitroalkenes, achieving high enantioselectivity. encyclopedia.pub

While direct cycloaddition reactions involving this compound itself are uncommon, its derivatives can be precursors to reactive species that participate in such transformations. For example, methylenemalonate analogues, which are α,β-unsaturated systems, can act as dienophiles or dipolarophiles in cycloaddition reactions. Furthermore, related compounds can be transformed into intermediates like nitronates, which then undergo [3+2] cycloadditions with alkenes to form isoxazolines. nih.govrsc.org This type of multi-step, one-pot process often involves an initial reaction with a reagent like tert-butyl nitrite (B80452) to generate the reactive intermediate in situ. nih.govrsc.orgorganic-chemistry.orgmdpi.comrsc.org

SN2 Substitution Reactions for Heteroatom Incorporation in Malonate Derivatives

Beyond C-C bond formation, this compound derivatives can be functionalized with heteroatoms at the α-position. This is typically achieved through an SN2 substitution pathway where a leaving group at the α-carbon is displaced by a heteroatom nucleophile. A common strategy involves first halogenating the malonate at the α-position, for example, using N-bromosuccinimide to introduce a bromine atom. This α-bromo-t-butyl methylmalonate derivative then becomes an electrophile for subsequent SN2 reactions. This two-step sequence allows for the introduction of various functional groups, including amines, thiols, and alkoxides, providing access to a wide range of α-heteroatom-substituted malonates. nih.gov

Cyclization and Rearrangement Pathways

The functional groups within substituted this compound derivatives can participate in intramolecular reactions to form cyclic structures or undergo molecular rearrangements to yield new scaffolds.

A notable example is the cyclization of di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates to form t-butyl 3-alkyloxindole-3-carboxylates. researchgate.netresearchgate.net This transformation involves an intramolecular condensation where the aniline (B41778) nitrogen attacks one of the ester carbonyls, followed by the elimination of t-butanol, to construct the oxindole ring system. researchgate.net Density functional theory (DFT) calculations have shown that this cyclization can be assisted by acids, which protonate the carbonyl oxygen and lower the activation energy of the reaction. nih.gov This methodology has been successfully applied to the gram-scale synthesis of oxindole derivatives. researchgate.net Asymmetric versions of this cyclization have been developed using chiral Brønsted acids, such as (S)-TRIP, to achieve desymmetrization and produce chiral oxindoles, although enantioselectivity can be moderate. researchgate.net

Rearrangement reactions, such as the Curtius rearrangement, can also be applied to malonate derivatives to access different classes of compounds. For example, a malonate monoacid, which can be prepared by selective hydrolysis of a t-butyl ester derivative, can be converted to an acyl azide (B81097). This intermediate can then undergo a Curtius rearrangement to form an isocyanate, which can be trapped to yield α,α-disubstituted amino acids. researchgate.net

Intramolecular Cyclization to Oxindole Frameworks

The synthesis of oxindole frameworks, a core structure in many biologically active compounds, can be efficiently achieved through the intramolecular cyclization of appropriately substituted this compound derivatives. A key strategy involves the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methylmalonate.

Detailed research has shown that the presence of an alkyl group at the alpha-position of the malonate is crucial for promoting the cyclization reaction. nih.govresearchgate.net This reaction proceeds via an intramolecular nucleophilic addition of the anilinic nitrogen atom to the carbonyl carbon of one of the t-butyl ester groups. nih.gov

The efficiency of this cyclization can be significantly enhanced by the addition of an acid promoter. Studies have demonstrated that acetic acid-assisted protonation of the carbonyl oxygen atom substantially reduces the activation Gibbs free energy for the cyclization compared to pathways assisted by methanol (B129727) alone. nih.gov The reaction concentration also plays a pivotal role, with distinct reaction mechanisms observed at low and high concentrations. nih.gov

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| di-t-butyl 2-(2-aminophenyl)-2-methylmalonate | Acetic Acid, various solvents (e.g., MeOH, CHCl3), room temperature to 60°C | t-butyl 3-methyloxindole-3-carboxylate | Varies with conditions | nih.gov |

Brønsted Acid-Catalyzed Lactone Formation from Hydroxy Malonates

While specific examples detailing the Brønsted acid-catalyzed lactone formation directly from hydroxy derivatives of this compound are not extensively documented in the reviewed literature, the principles of acid-catalyzed lactonization are well-established and applicable. This transformation would involve the intramolecular esterification of a hydroxyl group with the malonate's carboxylic acid functionality, which can be generated in situ via selective hydrolysis of one of the ester groups.

The general mechanism for such a reaction involves the protonation of the carbonyl oxygen of the ester or the carboxylic acid, which increases its electrophilicity. The intramolecular nucleophilic attack by the hydroxyl group then leads to the formation of a cyclic intermediate, which, after elimination of water or alcohol, yields the lactone. The choice of Brønsted acid catalyst is crucial and can influence the reaction rate and selectivity.

Claisen Condensation Applications in Malonate-Based Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an ester enolate with another ester molecule. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pubyoutube.com In the context of this compound, its application in a "crossed" Claisen condensation offers a pathway to synthesize unsymmetrical β-keto esters.

In a crossed Claisen condensation, an enolizable ester, such as ethyl acetate, can be deprotonated by a strong base (e.g., sodium ethoxide) to form an enolate. libretexts.orgpressbooks.pubyoutube.com This enolate can then act as a nucleophile and attack the carbonyl carbon of a non-enolizable or less readily enolizable ester. Due to the presence of α-hydrogens, this compound can also form an enolate. For a successful crossed condensation yielding a specific product, reaction conditions must be carefully controlled, often by using a more reactive electrophilic ester partner or by employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the desired enolate. frontiersin.org

The product of such a condensation would be a β-keto ester, a versatile intermediate in organic synthesis. The intramolecular version of this reaction, known as the Dieckmann condensation, is employed for the formation of cyclic β-keto esters from diesters. uomustansiriyah.edu.iqfrontiersin.org

Selective Ester Transformations

The differential reactivity of the methyl and t-butyl ester groups in this compound derivatives allows for selective transformations, providing a powerful tool for synthetic chemists.

Chemoselective Hydrolysis of Malonate Esters

The selective hydrolysis of one ester group in a malonate diester is a valuable transformation for the synthesis of malonic acid monoesters, which are important building blocks. researchgate.net In the case of unsymmetrical malonates like this compound derivatives, the less sterically hindered methyl ester can be preferentially hydrolyzed under basic conditions, such as with potassium hydroxide in a mixed solvent system. frontiersin.org

The selectivity of this monohydrolysis can be influenced by the steric environment of the ester groups and the reaction conditions. For instance, α,α-dialkylmalonates with a t-butyl ester and another, less hindered ester can be selectively hydrolyzed. The t-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in methylene (B1212753) chloride), while the less hindered ester can be saponified with a base like potassium hydroxide. frontiersin.org

| Substrate | Reagent/Conditions | Selective Transformation | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate | Trifluoroacetic acid / CH2Cl2, 0°C | t-Butyl ester cleavage | (S)-3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonic acid | 93% | frontiersin.org |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate | 1N KOH / MeOH | Diphenylethyl ester cleavage | (S)-3-(tert-butyl) 2-benzyl-2-methylmalonic acid | 94-98% | frontiersin.org |

Lewis Acid-Mediated Cleavage of t-Butyl Esters

The t-butyl ester group is known to be labile under acidic conditions, and this property can be exploited for its selective removal in the presence of other, more acid-stable ester groups. Lewis acids are particularly effective reagents for this transformation.

Various Lewis acids, including zinc bromide (ZnBr₂) and ferric chloride (FeCl₃), have been shown to mediate the cleavage of t-butyl esters. For example, ZnBr₂ in dichloromethane (B109758) is a mild reagent for the deprotection of t-butyl esters. researchgate.net This method has been explored for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups.

The mechanism of Lewis acid-mediated cleavage involves the coordination of the Lewis acid to the carbonyl oxygen of the t-butyl ester, which weakens the carbon-oxygen bond and facilitates the departure of the stable tert-butyl cation.

Thioesterification for Activated Malonate Derivatives

Thioesters are valuable intermediates in organic synthesis due to their enhanced reactivity as acylating agents. The conversion of a malonate ester to a thioester typically requires activation of the carboxylic acid functionality. A potential route for the thioesterification of a t-butyl malonate derivative involves the in-situ generation of a reactive intermediate, such as an acid chloride.

Research has shown that t-butyl esters can be selectively converted to acid chlorides upon treatment with thionyl chloride (SOCl₂) at room temperature. organic-chemistry.orgnih.govresearchgate.net This reaction is highly selective for t-butyl esters, with other esters like methyl, ethyl, and benzyl esters remaining largely unreactive under the same conditions. organic-chemistry.orgnih.gov The resulting in-situ generated malonyl chloride derivative, still bearing the other ester group, could then be reacted with a thiol to afford the corresponding thioester. This two-step, one-pot process would provide a direct pathway from a t-butyl malonate to an activated thioester derivative, ready for further synthetic manipulations.

Enolate Chemistry and Reactivity Profiles

The chemistry of enolates derived from this compound is fundamental to its application in organic synthesis. The generation and subsequent reactions of these nucleophilic intermediates are influenced by several factors, including the steric bulk of the t-butyl group and the reaction conditions employed.

Kinetic and Thermodynamic Enolate Formation in t-Butyl Systems

The formation of an enolate from this compound involves the removal of a proton from the α-carbon, the carbon situated between the two carbonyl groups. The resulting enolate can exist in two forms: the kinetic enolate and the thermodynamic enolate. The selective formation of one over the other is crucial for controlling the outcome of subsequent reactions. fiveable.meudel.edu

Kinetic enolate formation is favored under conditions that promote the fastest possible deprotonation. fiveable.me This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). ochemacademy.comyoutube.com The bulky base preferentially removes the most accessible proton, leading to the less substituted and less stable enolate. udel.edumasterorganicchemistry.com

Thermodynamic enolate formation , on the other hand, is favored under conditions that allow for equilibrium to be established between the starting material and the possible enolates. udel.edumasterorganicchemistry.com This is generally accomplished using a smaller, less hindered base (like sodium ethoxide) at higher temperatures. ochemacademy.com These conditions allow for the formation of the more stable, more substituted enolate. udel.edumasterorganicchemistry.com

For this compound, the presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogens (pKa ≈ 12.6 for diethyl malonate), facilitating enolate formation with a variety of bases. libretexts.org The choice between kinetic and thermodynamic control becomes particularly relevant when the malonate is already α-substituted, allowing for the formation of two different regioisomeric enolates.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Base | Strong, bulky (e.g., LDA) ochemacademy.com | Strong, small (e.g., NaOEt, NaH) ochemacademy.com |

| Temperature | Low (e.g., -78°C) ochemacademy.com | High (e.g., room temperature) ochemacademy.com |

| Reaction Time | Short ochemacademy.com | Long ochemacademy.com |

Stereochemical Control in Enolate-Mediated Reactions

The stereochemical outcome of reactions involving enolates is a critical aspect of asymmetric synthesis. The bulky t-butyl group in this compound derivatives can exert significant influence on the stereochemistry of these reactions.

In the alkylation of chiral malonates, the t-butyl group can direct the approach of an incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. For instance, the stereoselective alkylation of chiral titanium(IV) enolates with tert-butyl peresters has been shown to produce alkylated products with excellent diastereoselectivity. researchgate.netnih.gov

Furthermore, the geometry of the enolate (E or Z) plays a crucial role in determining the stereochemical course of the reaction. The formation of a specific enolate isomer can be influenced by the choice of base and solvent. Chelation control, involving the coordination of a metal ion with the carbonyl oxygens of the enolate, can also be used to favor the formation of a particular enolate geometry and thus control the stereochemistry of the product. nih.gov

Nucleophilic Additions and Condensations Involving Malonate Enolates

Enolates generated from this compound are versatile nucleophiles that participate in a wide range of carbon-carbon bond-forming reactions, including nucleophilic additions and condensations. masterorganicchemistry.comlibretexts.org

Michael Addition: Malonate enolates readily undergo Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Knoevenagel Condensation: In the Knoevenagel condensation, the malonate reacts with an aldehyde or ketone to form a new carbon-carbon double bond. The t-butyl group can influence the E/Z selectivity of the resulting alkene.

Aldol-Type Additions: Malonate enolates can also participate in aldol-type additions to carbonyl compounds. libretexts.org For example, stereoselective aldol (B89426) reactions between the lithium enolate of tert-butyl malonate and α-alkoxy aldehydes have been reported to yield anti-1,2-diols in high yields. rsc.org

Alkylation: The alkylation of malonate enolates with alkyl halides is a fundamental method for the synthesis of substituted carboxylic acids. libretexts.orglibretexts.org The use of this compound in these reactions is particularly advantageous as the t-butyl ester can be selectively cleaved under acidic conditions, leaving other ester functionalities intact. frontiersin.org

| Reaction | Electrophile | General Product |

|---|---|---|

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound |

| Knoevenagel Condensation | Aldehyde or ketone | α,β-Unsaturated diester |

| Aldol Addition | Aldehyde or ketone | β-Hydroxy diester |

| Alkylation | Alkyl halide | α-Alkyl malonic ester |

Asymmetric Synthesis Employing T Butyl Methylmalonate Scaffolds

Chiral Phase-Transfer Catalysis in Stereoselective Transformations

Phase-transfer catalysis (PTC) has emerged as a robust and environmentally friendly strategy for asymmetric synthesis. By employing chiral catalysts, this methodology facilitates the reaction between water-soluble and organic-soluble reactants in a biphasic system, allowing for the enantioselective formation of carbon-carbon bonds under mild conditions.

The efficacy of asymmetric phase-transfer catalysis is critically dependent on the rational design of the chiral catalyst. A prominent class of catalysts for the alkylation of t-butyl malonate derivatives are C2-symmetric chiral quaternary ammonium (B1175870) salts derived from binaphthol. researchgate.netnih.gov These catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, create a well-defined and structurally rigid chiral environment that effectively shields one face of the enolate intermediate, directing the incoming electrophile to the opposite face. frontiersin.orgnih.govrsc.org

The design of the malonate substrate itself is also a key optimization parameter. Research has shown that incorporating a bulky ester group, such as a 2,2-diphenylethyl ester, alongside the t-butyl ester can significantly enhance stereoselectivity. It is hypothesized that π–π stacking interactions between the aromatic rings of the catalyst and the diphenyl group in the substrate lead to a more ordered and tightly bound transition state, thereby improving enantiomeric discrimination. frontiersin.org

Optimization of reaction conditions is crucial for achieving high yields and enantioselectivity. Key variables include the choice of base, solvent, and reaction temperature. For the α-benzylation of 2,2-diphenylethyl tert-butyl α-methylmalonate, a systematic study revealed that while the choice of base did not significantly impact enantioselectivity at 0 °C, solvents like CH2Cl2 and THF led to a notable decrease. frontiersin.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for PTC α-Benzylation

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 50% KOH (aq) | Toluene | 0 | 90 | 95 |

| 2 | 50% NaOH (aq) | Toluene | 0 | 91 | 95 |

| 3 | 50% RbOH (aq) | Toluene | 0 | 95 | 95 |

| 4 | CsOH | Toluene | 0 | No Reaction | - |

| 5 | K2CO3 | Toluene | 0 | 50 | 94 |

| 6 | 50% KOH (aq) | CH2Cl2 | 0 | 99 | 80 |

| 7 | 50% KOH (aq) | THF | 0 | 99 | 75 |

| 8 | 50% KOH (aq) | Toluene | -20 | 80 | 95 |

| 9 | 50% KOH (aq) | Toluene | -40 | 75 | 95 |

Data sourced from studies on the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.orgresearchgate.net

The asymmetric alkylation of t-butyl methylmalonate scaffolds under phase-transfer conditions has demonstrated a broad substrate scope, particularly with activated electrophiles. rsc.orgresearchgate.net The use of 2,2-diphenylethyl tert-butyl α-methylmalonate as the nucleophile in the presence of a binaphthyl-modified chiral quaternary ammonium salt catalyst has proven effective for a range of alkylating agents. frontiersin.orgnih.gov

High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) are consistently achieved with reactive halides. frontiersin.orgresearchgate.net Specifically, allylic and benzylic halides are well-tolerated, affording the corresponding α,α-dialkylmalonates with high stereocontrol. frontiersin.org However, the methodology has limitations. The reaction with less reactive or sterically demanding electrophiles can be challenging. For instance, the use of a propargylic halide resulted in a significantly lower enantioselectivity (66% ee) compared to its allylic and benzylic counterparts, highlighting a limitation in the substrate scope. frontiersin.org

Table 2: Substrate Scope of Alkylating Agents in PTC Alkylation

| Product | Alkylating Agent | Yield (%) | ee (%) |

| 7a | Allyl bromide | 99 | 90 |

| 7b | Cinnamyl bromide | 70 | 86 |

| 7c | Propargyl bromide | 70 | 66 |

| 7d | Geranyl bromide | 95 | 88 |

| 7e | Benzyl (B1604629) bromide | 99 | 95 |

| 7f | 4-Methoxybenzyl bromide | 99 | 91 |

| 7g | 3-Methoxybenzyl bromide | 98 | 95 |

| 7h | 2-Bromobenzyl bromide | 90 | 98 |

| 7i | 1-Naphthylmethyl chloride | 95 | 98 |

Data represents the enantioselective synthesis of α-methyl-α-alkylmalonates via PTC α-alkylation. frontiersin.org

Brønsted Acid Catalysis in Enantioselective Processes

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have become a powerful class of organocatalysts for a wide array of enantioselective transformations. They operate through hydrogen bonding to activate substrates and control the stereochemical environment of the reaction, proving highly effective in processes involving t-butyl malonate-related structures.

Desymmetrization of prochiral or meso compounds is a highly efficient strategy for generating multiple stereocenters in a single step. Chiral phosphoric acids have been successfully employed in the desymmetrization of malonate derivatives. A notable example is the asymmetric synthesis of t-butyl 3-alkyl-oxindole-3-carboxylates. crossref.org This transformation proceeds through a CPA-catalyzed desymmetrization of a prochiral di-t-butyl 2-alkyl-2-(2-aminophenyl)malonate intermediate. The catalyst facilitates an intramolecular cyclization, establishing a quaternary stereocenter at the C3 position of the oxindole (B195798) ring with high enantioselectivity. crossref.org This strategy showcases the ability of CPAs to catalyze complex transformations on substrates structurally related to this compound, providing access to valuable chiral building blocks. nih.govnih.gov

In Brønsted acid-catalyzed reactions, enantioselectivity is highly sensitive to a variety of reaction parameters. The structure of the catalyst is paramount; subtle modifications to the chiral backbone or the substituents at the 3,3'-positions of BINOL-derived phosphoric acids can lead to dramatic differences in the stereochemical outcome. organic-chemistry.org The acidity and basicity of the catalyst can also be tuned to enhance reactivity without compromising stereocontrol. nih.gov

Beyond the catalyst itself, factors such as solvent, temperature, and the presence of additives play a critical role. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state. Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energetic difference between the diastereomeric transition states. In some systems, additives can be used to suppress undesired background reactions or alternative catalytic cycles, thereby isolating the desired highly enantioselective pathway. nih.gov

Strategic Construction of Stereogenic Centers

The primary synthetic value of this compound scaffolds lies in their application to the strategic construction of stereogenic centers, especially challenging all-carbon quaternary stereocenters. frontiersin.orgnih.gov The asymmetric α-alkylation of these substrates under phase-transfer catalysis provides a direct and efficient route to chiral α,α-dialkylmalonates, which are versatile chiral building blocks. nih.govresearchgate.net

A key advantage of the mixed t-butyl and 2,2-diphenylethyl ester system is the potential for orthogonal deprotection. The resulting chiral malonates can be selectively hydrolyzed under either acidic or basic conditions. For example, the t-butyl ester can be cleaved with trifluoroacetic acid, while the diphenylethyl ester can be removed with potassium hydroxide (B78521), yielding two distinct chiral malonic monoacids. frontiersin.orgnih.gov This selective conversion significantly enhances the synthetic utility of the products, allowing them to be incorporated into a wide range of complex target molecules, including natural products and pharmaceuticals. nih.gov

Formation of All-Carbon Quaternary Centers

The construction of all-carbon quaternary stereocenters is a formidable challenge in synthetic organic chemistry due to the steric hindrance associated with bringing four carbon substituents together. This compound derivatives have proven to be effective substrates in achieving this goal, particularly through enantioselective alkylation reactions.

One prominent method involves the phase-transfer catalytic (PTC) α-alkylation of α-substituted t-butyl malonates. frontiersin.orgresearchgate.net In this approach, a malonate bearing a methyl group at the α-position and two different ester groups (one being a tert-butyl ester) is deprotonated and then alkylated with an electrophile in the presence of a chiral phase-transfer catalyst. The distinct steric and electronic properties of the ester groups are crucial for achieving high stereoselectivity.

For instance, research has demonstrated the efficient asymmetric synthesis of chiral α,α-dialkylmalonates from substrates like 2,2-diphenylethyl tert-butyl α-methylmalonate. frontiersin.orgresearchgate.net Utilizing a chiral quaternary ammonium salt, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, as the phase-transfer catalyst allows for the introduction of a second alkyl group at the α-position with high enantioselectivity. frontiersin.orgresearchgate.net These reactions can produce versatile chiral building blocks containing a quaternary carbon center in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net

The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize both yield and enantioselectivity. frontiersin.org Lower reaction temperatures generally lead to higher enantioselectivities. frontiersin.org The resulting α,α-dialkylmalonates can be selectively hydrolyzed to furnish chiral malonic monoacids, which are valuable intermediates for the synthesis of a wide range of chiral molecules. frontiersin.orgresearchgate.net

| Substrate | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 75 | 95 |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 3-Methoxybenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 98 | 95 |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 4-Bromobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 98 | 96 |

| 1-Benzyl 3-(tert-butyl) 2-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 81 | 85 |

| 1-(tert-Butyl) 3-cinnamyl 2-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 96 | 91 |

Diastereoselective Pathways in Malonate Chemistry

Beyond the creation of a single stereocenter, this compound scaffolds are instrumental in diastereoselective reactions, where the formation of one stereocenter is influenced by another existing stereocenter within the molecule. This control over relative stereochemistry is critical for the synthesis of complex natural products and pharmaceuticals.

A notable example of a diastereoselective pathway involving a t-butyl malonate derivative is in the synthesis of substituted pyrrolidines. nih.gov Pyrrolidine (B122466) rings are core structures in numerous bioactive compounds. nih.gov Asymmetric multi-component reactions can be employed to construct highly substituted pyrrolidine derivatives in a diastereoselective manner. nih.gov

In one such approach, a multicomponent reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silyl (B83357) enol ether derived from a malonate can lead to the formation of functionalized pyrrolidines with up to three contiguous asymmetric centers in a single operation. nih.gov The use of a tert-butyl-containing silyl enol ether has been shown to proceed with excellent diastereoselectivity, affording a single diastereomer in high yield. nih.gov The Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), plays a crucial role in orchestrating the cascade of bond-forming events and controlling the stereochemical outcome. nih.gov The high diastereoselectivity is attributed to the steric and electronic properties of the substrates and the precise geometric arrangement of the transition state assembly. nih.gov

| Nucleophile (Silyl Enol Ether) | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| tert-Butyl silyl enol ether | TiCl₄ | Substituted Pyrrolidine | Excellent | Single diastereomer |

Mechanistic Investigations and Computational Studies

Reaction Pathway Elucidation

DFT calculations have been instrumental in elucidating the mechanistic details of cyclization reactions involving derivatives of t-butyl methylmalonate. A notable example is the study of the intramolecular cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form t-butyl 3-methyloxindole-3-carboxylate. researchgate.netfrontiersin.orglibretexts.org These theoretical investigations have explored various possible reaction pathways, including the influence of catalysts and solvent molecules on the reaction mechanism.

The calculations for the oxindole (B195798) synthesis were performed using the M06-2X functional, which is known for its accuracy in describing non-covalent interactions, in conjunction with a triple-ζ split-valence basis set (6-311+G**). researchgate.net This level of theory allows for a detailed examination of the potential energy surface and the identification of key intermediates and transition states. The theoretical framework provided by these DFT studies has been crucial in understanding the intricate steps involved in the cyclization process, offering insights that are often difficult to obtain through experimental means alone.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of their corresponding activation energies. For the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, DFT calculations have identified several transition states (TS) along the reaction coordinate. researchgate.net

The activation Gibbs free energies (ΔG‡) for different proposed pathways have been calculated to determine the most favorable reaction route. For instance, in the aforementioned oxindole synthesis, four different transition states (TS1, TS2, TS3, and TS4) were modeled. The calculations revealed that the presence of acetic acid as a catalyst significantly lowers the activation energy of the key protonation step, making the acetic acid-mediated pathway the most plausible mechanism. researchgate.net The calculated activation Gibbs free energy for the acetic acid-assisted protonation of the carbonyl oxygen atom was found to be significantly lower than that of methanol-assisted pathways. researchgate.netfrontiersin.org This computational finding was in good agreement with experimental observations, where the addition of acid was shown to promote the reaction. libretexts.org

| Transition State | Assisting Molecule(s) | Calculated Activation Gibbs Free Energy (ΔG‡) | Reference |

| TS1 | One molecule of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate and two MeOH molecules | Relatively high | researchgate.netlibretexts.org |

| TS2 | Acetic Acid (AcOH) | Significantly lower than TS1, TS3, and TS4 | researchgate.net |

| TS3 | Methanol (B129727) (MeOH) - alternative pathway | Higher than TS2 | researchgate.netlibretexts.org |

| TS4 | Methanol (MeOH) - alternative pathway | Nearly identical to TS3 | researchgate.netlibretexts.org |

This table presents a qualitative comparison of the activation energies for the different transition states involved in the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, as determined by DFT calculations.

Intermolecular interactions play a pivotal role in the dynamics of chemical reactions. DFT studies on the cyclization of the di-t-butyl 2-(2-aminophenyl)-2-methyl malonate have highlighted the importance of such interactions in facilitating the reaction. The calculations demonstrated that intermolecular proton transfer is a key factor in the cyclization process. researchgate.net

The study revealed that the reaction concentration has a significant impact on the reaction outcome, a phenomenon that can be attributed to the nature of the intermolecular interactions at different concentrations. researchgate.netfrontiersin.org At low concentrations, intermolecular proton transfer between reactant molecules is less likely to occur. The computational models showed that the presence of molecules like acetic acid or methanol can facilitate this proton transfer through the formation of hydrogen-bonded complexes, thereby lowering the activation barrier. researchgate.net The DFT calculations supported the experimental finding that in the absence of an acid catalyst, a higher concentration of the reactant enhances the reaction rate, suggesting that at higher concentrations, reactant molecules themselves can participate in the proton transfer network. researchgate.net

Enolate Reactivity and Stereocontrol Mechanisms

The α-protons of malonic esters are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. libretexts.orgpatsnap.com This enolate is a key reactive intermediate in many carbon-carbon bond-forming reactions, including alkylations and condensations. libretexts.orglibretexts.org

The mechanism of enolate formation involves the deprotonation of the α-carbon by a base. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical malonates. The resulting enolate is a soft nucleophile that typically reacts with soft electrophiles at the α-carbon. libretexts.org

In the context of malonic ester synthesis, the enolate of a malonate, such as this compound, can be alkylated by reacting it with an alkyl halide. libretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism, where the enolate anion acts as the nucleophile. The versatility of this reaction allows for the introduction of a wide range of alkyl groups at the α-position.

The bulky t-butyl group in this compound exerts significant stereoelectronic effects that can influence the course and outcome of its reactions. Stereoelectronic effects are the result of the spatial arrangement of orbitals and their interactions, which can affect the stability of transition states and, consequently, the selectivity of a reaction.

In the context of enolate chemistry, the t-butyl group can play a crucial role in stereocontrol. For instance, in the α-alkylation of malonates, the presence of a t-butyl ester group is often essential for achieving high enantioselectivity in phase-transfer catalytic reactions. frontiersin.org The steric bulk of the t-butyl group can direct the approach of the electrophile to one face of the enolate, leading to a preferential formation of one stereoisomer.

This steric hindrance can also influence the conformation of the enolate and the transition state of the reaction. The "tert-butyl effect" describes how this bulky group can kinetically stabilize certain conformations or transition states while destabilizing others. researchgate.netrsc.org This effect is a combination of steric and electronic factors. The electron-donating nature of the t-butyl group through hyperconjugation can also influence the reactivity of the adjacent carbonyl groups and the stability of the enolate. While detailed computational studies specifically on the stereoelectronic effects of the t-butyl group in this compound are not extensively documented in the reviewed literature, the general principles of stereoelectronic control in related systems suggest that the t-butyl group plays a critical role in dictating the stereochemical course of its reactions.

Decarboxylation Mechanisms

The removal of a carboxyl group, or decarboxylation, from malonate derivatives such as this compound is a fundamental transformation in organic synthesis. The mechanistic aspects of this process have been the subject of extensive investigation, revealing multiple pathways influenced by factors like reaction conditions and substrate structure. Computational studies have further illuminated the energetic landscapes of these transformations and the nature of the transient species involved.

Mechanistic Pathways for Carboxyl Group Removal in Malonates

The decarboxylation of malonates typically proceeds after the conversion of at least one ester group to a carboxylic acid, creating a β-keto acid or a malonic acid derivative that is primed for the loss of carbon dioxide. For a compound like this compound, this would first involve hydrolysis to form methylmalonic acid. Several distinct mechanistic pathways have been identified for this class of compounds.

Thermal Concerted Pathway: The most widely recognized mechanism for the decarboxylation of malonic acids (and β-keto acids) is a concerted process that occurs upon heating. masterorganicchemistry.comkhanacademy.org The reaction proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com In this pericyclic reaction, the carbonyl oxygen of the remaining carboxyl group acts as a proton acceptor for the acidic proton of the carboxyl group being eliminated. This facilitates the cleavage of a carbon-carbon bond and the formation of an enol intermediate, which subsequently tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.comyoutube.com This pathway is characterized by its unimolecular nature and the absence of charged intermediates. masterorganicchemistry.com

Radical Pathways via Photoredox Catalysis: Modern synthetic methods have enabled decarboxylation under milder conditions using organic photoredox catalysis. nih.gov In this pathway, the corresponding carboxylate anion, formed by deprotonation with a base, undergoes a single-electron oxidation by an excited-state photocatalyst. nih.gov This generates a highly unstable acyloxyl radical. nih.gov This radical species rapidly undergoes fragmentation, expelling carbon dioxide and forming a carbon-centered radical. nih.gov The resulting radical can then be trapped by a hydrogen atom donor to yield the final product. nih.gov

Krapcho Decarboxylation: The Krapcho reaction is a specific method for the dealkoxycarbonylation of malonic esters, particularly useful when avoiding harsh hydrolysis conditions. While typically conducted in polar aprotic solvents like DMSO with salts such as lithium chloride, the mechanism involves nucleophilic attack by the anion (e.g., chloride) on the α-carbon of the ester, followed by the elimination of carbon dioxide and the alkyl halide.

Oxidative Decarboxylation: Metal-catalyzed oxidative decarboxylation represents another pathway. For instance, copper-catalyzed systems in the presence of an oxidant like molecular oxygen can facilitate the conversion of the malonate derivative. organic-chemistry.org These processes often merge decarboxylation with other transformations, such as C-H bond oxidation. organic-chemistry.org

| Pathway | Key Conditions | General Mechanism | Typical Intermediate(s) |

|---|---|---|---|

| Thermal Concerted | Heating (often after hydrolysis to diacid) | Unimolecular, pericyclic reaction via a cyclic transition state. masterorganicchemistry.com | Enol youtube.com |

| Radical (Photoredox) | Visible light, photocatalyst, base. nih.gov | Single-electron oxidation of a carboxylate. nih.gov | Acyloxyl radical, Carbon-centered radical nih.gov |

| Krapcho Reaction | High-boiling polar aprotic solvent (e.g., DMSO), salt (e.g., LiCl). | Nucleophilic attack followed by elimination. | Enolate |

| Oxidative | Metal catalyst (e.g., Cu), oxidant (e.g., O₂). organic-chemistry.org | Metal-mediated oxidation and CO₂ loss. organic-chemistry.org | Organometallic species |

Characterization of Intermediate Species in Decarboxylative Processes

The identification and characterization of transient intermediates are crucial for a complete understanding of reaction mechanisms. In the decarboxylation of malonates, both experimental and computational studies have provided significant insights into the nature of these species.

Enol Intermediates: In the classic thermal decarboxylation pathway, the immediate product of the concerted C-C bond cleavage is an enol. masterorganicchemistry.comyoutube.com The formation of the enol is facilitated by the cyclic transition state where a proton is transferred simultaneously with the expulsion of CO₂. youtube.com This enol intermediate is generally unstable and rapidly tautomerizes to the final, more thermodynamically stable, carbonyl compound (a carboxylic acid in the case of malonic acid decarboxylation). masterorganicchemistry.com The existence of enol intermediates is well-established in organic chemistry, and their tautomerization is a fundamental process. khanacademy.org

Radical Intermediates: In photoredox-catalyzed decarboxylation, the key intermediates are radicals. nih.gov Following single-electron transfer from the carboxylate to the photocatalyst, an acyloxyl radical is formed. nih.gov These radicals are known to have extremely short lifetimes, rapidly losing CO₂ in an entropically favorable process. The subsequent carbon-centered radical is then amenable to further reaction, such as hydrogen atom abstraction or other coupling processes. nih.gov Kinetic analyses and quenching studies are often employed to provide evidence for these radical intermediates. nih.gov

Enolate Intermediates: Under basic conditions or in certain metal-catalyzed reactions, an enolate can be a key intermediate. nih.gov For instance, decarboxylative processes involving substituted malonic acid half oxyesters can proceed through the formation of an ester enolate upon loss of CO₂. nih.gov These enolates are potent nucleophiles and can be intercepted by various electrophiles, forming the basis for decarboxylative alkylation, amination, or arylation reactions. Their presence is often inferred from the stereochemical and regiochemical outcomes of such trapping experiments.

| Intermediate Species | Associated Pathway | Method of Characterization/Evidence | Key Features |

|---|---|---|---|

| Cyclic Transition State | Thermal Concerted | Computational modeling (e.g., DFT calculations), kinetic isotope effect studies. | Six-membered, chair-like conformation involving intramolecular hydrogen bonding. masterorganicchemistry.com |

| Enol | Thermal Concerted | Inferred from product formation; spectroscopic observation in specialized cases. | Product of concerted CO₂ loss; rapidly tautomerizes. youtube.com |

| Acyloxyl Radical | Radical (Photoredox) | Inferred from kinetic data and trapping experiments; very short-lived. nih.gov | Generated by single-electron oxidation of a carboxylate. nih.gov |

| Carbon-centered Radical | Radical (Photoredox) | Trapping experiments, EPR spectroscopy in some cases. | Formed upon rapid CO₂ loss from the acyloxyl radical. nih.gov |

| Enolate | Krapcho Reaction, Base-mediated processes | Trapping with electrophiles, spectroscopic studies of the corresponding metal enolates. nih.gov | Nucleophilic species formed upon decarboxylation. nih.gov |

Applications in the Synthesis of Complex Organic Molecules

Natural Product Synthesis and Analogues

Malonic esters are fundamental building blocks for carbon-carbon bond formation in the synthesis of natural products and pharmaceuticals. The tert-butyl ester functionality within these molecules offers specific advantages, such as facilitating asymmetric reactions and serving as a bulky protecting group that can be selectively removed under acidic conditions.

Incorporation into Biologically Active Compounds

Malonate derivatives are integral to the synthesis of various biologically active compounds. For instance, malonic esters are used in the production of barbiturates and have been incorporated into novel chalcone (B49325) derivatives exhibiting antibacterial and antiviral activities. wikipedia.orgnih.gov Specifically, malonates containing a tert-butyl group are crucial for creating 3,3-disubstituted oxindole (B195798) moieties, which are core structures in numerous bioactive compounds and natural products. clockss.org

Synthesis of Horsfiline and Coerulescine Derivatives

While numerous synthetic routes have been developed for the spiro[pyrrolidin-3,3′-oxindole] alkaloids Horsfiline and Coerulescine, methodologies employing t-butyl methylmalonate as a key starting material are not extensively documented in prominent literature. nih.govbeilstein-journals.org Existing syntheses often rely on alternative strategies such as Wittig olefination–Claisen rearrangement protocols or oxidative rearrangements. nih.govsemanticscholar.orgird.fr

Preparation of Oxindole Scaffolds for Pharmaceutical Applications

A significant application of tert-butyl malonate derivatives is in the synthesis of t-butyl 3-alkyloxindole-3-carboxylates, which are valuable scaffolds in pharmaceutical chemistry. A key methodology involves the tandem reduction and cyclization of di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonates. clockss.org

In this process, the nitro group of the substituted di-t-butyl malonate is reduced, typically via catalytic hydrogenation (e.g., using Pd/C and H₂), to form an aniline (B41778) intermediate. This intermediate then undergoes an acid-promoted intramolecular cyclization. The anilinic nitrogen atom performs a nucleophilic attack on the carbonyl carbon of one of the t-butyl ester groups, leading to the formation of the oxindole ring. The introduction of an α-substituent on the malonate is crucial as it promotes the cyclization reaction. clockss.org The bulky tert-butyl group is particularly effective in asymmetric desymmetrization reactions, which is critical for developing chiral oxindole compounds. clockss.org

This method has been successfully applied to the gram-scale synthesis of compounds like t-butyl 3-methyloxindole-3-carboxylate without the need for silica (B1680970) gel column chromatography. clockss.org

Key Reaction in Oxindole Synthesis

| Starting Material | Reagents | Product | Application |

|---|

Synthesis of Enlicitide Fragments

Based on available research, the total synthesis of the macrocyclic peptide Enlicitide does not prominently feature this compound as a direct building block. The established synthetic routes for its complex noncanonical amino acid fragments utilize other starting materials and methodologies.

Chiral Building Blocks and Versatile Intermediates

The differential reactivity of the ester groups in malonates like this compound allows them to serve as precursors to valuable chiral synthons.

Preparation of Chiral Malonic Monoacids

Chiral malonic monoacids are versatile building blocks for constructing chiral carbon centers in organic molecules, including pharmaceuticals and natural products. An efficient method to produce these compounds involves the enantioselective α-alkylation of malonates containing a tert-butyl ester, followed by selective hydrolysis.

For example, 2,2-diphenylethyl tert-butyl α-methylmalonates can undergo α-alkylation using a phase-transfer catalyst to produce α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). These resulting α,α-dialkylmalonates can then be selectively hydrolyzed. orgsyn.org

Acidic Conditions: Treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) selectively cleaves the tert-butyl ester group.

Basic Conditions: Treatment with potassium hydroxide (B78521) (KOH) in methanol (B129727) (MeOH) can selectively hydrolyze the other ester group (e.g., the 2,2-diphenylethyl ester). orgsyn.org

This selective hydrolysis provides a practical and efficient route to valuable chiral malonic monoacids, which are key intermediates for further asymmetric synthesis. orgsyn.org

Selective Hydrolysis of Chiral α,α-Dialkylmalonates

| Chiral Malonate Derivative | Hydrolysis Condition | Product | Yield |

|---|---|---|---|

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate | TFA / CH₂Cl₂ | (S)-3-(2,2-Diphenylethoxy)-2-benzyl-3-oxo-2-methylpropanoic acid | 93% |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate | 1N KOH | (S)-3-(tert-Butoxy)-2-benzyl-3-oxo-2-methylpropanoic acid | 94% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Horsfiline |

| Coerulescine |

| Enlicitide |

| Di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate |

| t-Butyl 3-alkyloxindole-3-carboxylate |

| t-Butyl 3-methyloxindole-3-carboxylate |

| 2,2-diphenylethyl tert-butyl α-methylmalonate |

| Trifluoroacetic acid |

| Potassium hydroxide |

| Dichloromethane |

| Methanol |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate |

| (S)-3-(2,2-Diphenylethoxy)-2-benzyl-3-oxo-2-methylpropanoic acid |

| (S)-3-(tert-Butoxy)-2-benzyl-3-oxo-2-methylpropanoic acid |

| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-(4-methoxybenzyl)-2-methylmalonate |

Synthesis of α,α-Dialkylated Amino Acids

The synthesis of α,α-dialkylated amino acids, which are important components of peptidomimetics and other biologically active compounds, can be achieved using this compound derivatives. A common strategy is the amidomalonate synthesis, a variation of the malonic ester synthesis. orgsyn.orgorgsyn.orgpearson.com In this approach, a derivative of this compound, such as 2,2-diphenylethyl tert-butyl α-methylmalonate, can be enantioselectively alkylated to introduce a second alkyl group at the α-position, creating a quaternary carbon center. frontiersin.orgresearchgate.net

The process typically involves the deprotonation of the α-carbon of the malonate derivative with a suitable base, followed by reaction with an alkyl halide. This step is often catalyzed by a phase-transfer catalyst to achieve high enantioselectivity. frontiersin.orgresearchgate.net The resulting α,α-dialkylated malonate can then be selectively hydrolyzed. The tert-butyl ester can be cleaved under acidic conditions, while the other ester can be removed by other means, leading to a chiral malonic monoacid. frontiersin.orgresearchgate.net Subsequent Curtius rearrangement of an acyl azide (B81097) derived from the remaining carboxylic acid, followed by hydrolysis, yields the desired α,α-dialkylated amino acid.

| Starting Material | Key Reaction Steps | Product | Key Features |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Enantioselective α-alkylation, Selective hydrolysis, Curtius rearrangement | Chiral α,α-dialkylmalonates, α,α-Dialkylated amino acids | Creation of a quaternary carbon center; High enantioselectivity (up to 98% ee) frontiersin.orgresearchgate.net |

Development of Lactones Featuring Quaternary Centers

Lactones containing quaternary carbon centers are prevalent structural motifs in many natural products with significant biological activities. The synthesis of these complex lactones can be approached using dialkylated malonates derived from this compound. The initial step involves the α,α-dialkylation of a t-butyl malonate derivative to install the desired substituents and create the quaternary carbon center. frontiersin.orgresearchgate.net

Following the creation of the dialkylated malonate, one of the ester groups is selectively reduced to a primary alcohol. This can be achieved through careful selection of reducing agents and reaction conditions to avoid the reduction of the other ester group. The subsequent step involves the intramolecular cyclization of the resulting hydroxy acid or hydroxy ester, typically under acidic or basic conditions, to form the lactone ring. The tert-butyl ester can be selectively cleaved to facilitate this cyclization.

| Precursor | Key Transformation | Intermediate | Final Product |

| α,α-Dialkylated t-butyl malonate | Selective ester reduction | Hydroxy-monoacid or Hydroxy-ester | Lactone with a quaternary center |

Preparation of Selenocysteine (B57510) Analogues

This compound derivatives are valuable intermediates in the synthesis of non-proteinogenic amino acids, such as selenocysteine analogues. For instance, the synthesis of an α-methyl selenocysteine analogue has been reported starting from a derivative of this compound. The synthesis commences with the preparation of (S)-1-tert-butyl 3-methyl 2-((tert-butylselanyl)methyl)-2-methylmalonate. This intermediate is then subjected to a series of transformations, including selective hydrolysis of the methyl ester, to yield the corresponding carboxylic acid.

This carboxylic acid is then converted to an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped with an alcohol, and the protecting groups are removed to afford the final α-methyl selenocysteine analogue. This synthetic route highlights the utility of the this compound framework in introducing both the α-methyl group and the selenium-containing side chain.

| Intermediate | Key Reactions | Final Product |

| (S)-1-tert-butyl 3-methyl 2-((tert-butylselanyl)methyl)-2-methylmalonate | Selective saponification, Curtius rearrangement, Deprotection | α-Methyl selenocysteine analogue |

Synthesis of Beta-Amino Acid Derivatives

Beta-amino acids are crucial components of various pharmaceuticals and natural products. The synthesis of β-amino acid derivatives can be accomplished through the Michael addition of malonates to nitroalkenes. In a reaction catalyzed by a chiral nickel(II) complex, tert-butyl phenyl malonate has been shown to add to β-nitrostyrene with high enantioselectivity. nih.gov This process can be adapted using this compound.

The initial 1,4-addition of the malonate enolate to the nitroalkene generates a β-nitro derivative. The nitro group can then be reduced to an amine, and one of the carboxyl groups can be removed through decarboxylation to yield the desired β-amino acid derivative. The use of a chiral catalyst ensures the formation of a specific stereoisomer of the final product.

| Reactants | Catalyst | Key Intermediate | Product | Enantioselectivity |

| This compound, Nitroalkene | Chiral Ni(II) complex | β-Nitro malonate derivative | β-Amino acid derivative | High (e.g., 93% ee for a similar system) nih.gov |

Enzyme-Directed Biosynthesis Applications

The principles of synthetic biology and metabolic engineering have opened new avenues for the production of complex molecules. In this context, this compound and its derivatives can be utilized as substrates for engineered biosynthetic pathways, particularly in the production of polyketides.

Controlled Incorporation into Polyketide Biosynthesis Pathways

Polyketides are a large and diverse class of natural products with a wide range of biological activities. They are synthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units called extender units. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of non-natural extender units can lead to the production of novel polyketide analogues. frontiersin.orgnih.gov

Feeding studies with activated forms of malonate derivatives have demonstrated the potential for their incorporation into polyketide backbones. For example, N-acetylcysteamine (SNAC) thioesters of malonate derivatives can be recognized by some PKS modules. beilstein-journals.org It is conceivable that a t-butyl methylmalonyl-SNAC derivative could be fed to a polyketide-producing microorganism, leading to its incorporation into the growing polyketide chain. This "enzyme-directed mutasynthesis" approach allows for the controlled introduction of a gem-dimethyl group at a specific position in the polyketide structure. beilstein-journals.org The biosynthesis of the t-butyl group in apratoxin A, which involves the transformation of dimethylmalonyl-ACP, provides a natural precedent for the enzymatic handling of such branched extender units. nih.gov

| Feeding Substrate | Biosynthetic Machinery | Potential Product |

| t-Butyl methylmalonyl-SNAC | Polyketide Synthase (PKS) | Polyketide with an incorporated gem-dimethyl group |

Substrate Design for Engineered Biosynthetic Routes

A more direct approach to incorporating unnatural extender units involves the engineering of the biosynthetic machinery itself. The substrate specificity of the acyltransferase (AT) domains within PKS modules can be altered through protein engineering to accept non-natural extender units. nih.gov Furthermore, enzymes such as malonyl-CoA synthetase (MatB) can be engineered to convert supplied malonic acid analogues into their corresponding CoA thioesters, which can then be utilized by PKSs. researchgate.net